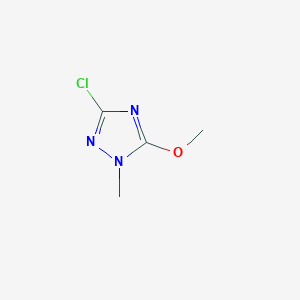![molecular formula C14H22ClNO2 B1455636 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1219977-33-9](/img/structure/B1455636.png)
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, also known as 4-MOPH, is a synthetic organic compound belonging to the piperidine class of heterocyclic compounds. It is an important intermediate in organic synthesis and pharmaceutical research. 4-MOPH is a versatile compound that is used in a variety of organic synthesis applications and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
High-Affinity, Selective σ Ligands
The synthesis and pharmacological evaluation of sila-analogues of high-affinity, selective σ ligands, including derivatives with 4-methoxybenzyl components, have been studied for their potential applications in targeting central nervous system receptors. These compounds demonstrate significant affinities for various receptors, providing insights into their potential for developing novel therapeutics (Tacke et al., 2003).
Novel Bioactive Compound Synthesis
Research has also focused on synthesizing novel compounds with potential bioactivity. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrates the exploration of new chemical entities with potential broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Synthesis of Tetrahydrochromeno[3,4-c]pyridin-5-one
Another application involves the preparation of compounds like 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one, showcasing methodologies in synthetic organic chemistry and their potential applications in drug discovery (Y. Duan-zhi, 2005).
Biological Activities of Piperidone Derivatives
The synthesis and evaluation of biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives provide insights into their potential uses in medicinal chemistry, particularly for their analgesic, local anaesthetic, and antifungal properties (N. Rameshkumar et al., 2003).
Antioxidant and Antimicrobial Potential
The synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and their evaluation for antioxidant and antimicrobial activities illustrate the ongoing research in developing compounds with enhanced biological properties (S. T. Harini et al., 2014).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-6-4-12(5-7-14)10-17-11-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSDBUKYRMXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219977-33-9 | |
| Record name | Piperidine, 3-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)


![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)


![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)

